molecular formula C18H27N3O B2471543 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea CAS No. 1396799-62-4

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea

Cat. No. B2471543
CAS RN: 1396799-62-4
M. Wt: 301.434
InChI Key: VJNQKENBLKVKKZ-UHFFFAOYSA-N
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Description

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea, also known as DIBO, is a small molecule inhibitor that has been extensively studied in the field of cancer research. DIBO has shown promising results in inhibiting the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

Scientific Research Applications

Complexation and Unfolding of Heterocyclic Ureas

Heterocyclic ureas have been studied for their ability to form multiply hydrogen-bonded complexes. These compounds, including various ureas, exhibit conformational changes and complexation that might mimic the helix-to-sheet transitions seen in peptides. Such studies contribute to our understanding of molecular self-assembly and folding mechanisms relevant in materials science and biochemistry (Corbin et al., 2001).

Crystal Structure of Urea Derivatives

Research on the crystal structure of unsymmetrically substituted ureas has provided insights into the molecular arrangement and hydrogen bonding interactions within these compounds. This information is crucial for the design and synthesis of new materials with specific properties (Rao et al., 2010).

Urea-Fluoride Interaction

Studies on the interaction between urea derivatives and fluoride ions have shown significant effects on proton transfer and complex formation. These interactions are relevant to understanding the behavior of urea derivatives in various chemical and biological contexts, potentially influencing solvent properties and reaction mechanisms (Boiocchi et al., 2004).

Synthesis and Characterization of Polyurethane-Ureas

Research on metal-containing polyurethane-ureas highlights the synthesis and characterization of these compounds, which could be relevant for applications in materials science, including coatings, adhesives, and sealants. The study discusses the thermal properties and flammability of these polymers, indicating their potential use in various industrial applications (Chantarasiri et al., 2004).

Osmolyte Interactions with Proteins

Research into the interactions between urea derivatives and proteins, specifically looking at osmolyte effects, can provide insights into protein folding and stability. Understanding how urea and methylamine mixtures affect protein stability has implications for biochemistry and molecular biology, offering potential applications in protein engineering and drug design (Lin & Timasheff, 1994).

properties

IUPAC Name

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-(4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-14(2)21(15(3)4)13-7-6-12-19-18(22)20-17-10-8-16(5)9-11-17/h8-11,14-15H,12-13H2,1-5H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNQKENBLKVKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC#CCN(C(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(p-tolyl)urea

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